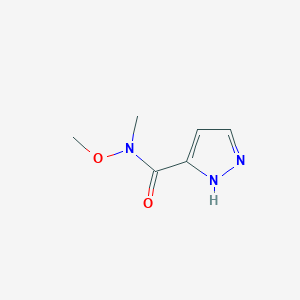

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9(11-2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLOMQNJVRYCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The most widely reported method for synthesizing N-methoxy-N-methyl-1H-pyrazole-5-carboxamide involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. This approach leverages the inherent reactivity of β-keto esters or β-diketones to form the pyrazole core. For instance, ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to yield ethyl 1H-pyrazole-4-carboxylate intermediates . Subsequent N-methylation using dimethyl sulfate introduces the methyl group at the pyrazole nitrogen, followed by saponification with NaOH to generate the carboxylic acid derivative . The final step employs thionyl chloride (SOCl₂) to convert the acid into an acyl chloride, which is then coupled with N-methoxy-N-methylamine (Weinreb amide precursor) to yield the target compound .

Key reaction conditions include:

-

Temperature : 50–80°C for cyclocondensation and 20–30°C for methylation.

-

Catalysts : Triethylamine (Et₃N) facilitates the coupling step .

-

Yield : 65–78% over four steps, with purity >95% confirmed by ¹H NMR .

Magnesium-Organic Base-Mediated Carbonylation

A patent by CN103958496A describes a novel carbonylation strategy using magnesium-organic bases . Starting with a substituted pyrazole derivative, deprotonation with methylmagnesium bromide (MeMgBr) generates a reactive intermediate, which undergoes carbonylation with carbon dioxide (CO₂) or its equivalents. This one-pot method avoids intermediate isolation, enhancing efficiency. The resulting carboxylate is treated with oxalyl chloride to form the acyl chloride, which reacts with N-methoxy-N-methylamine to furnish the carboxamide .

Advantages :

-

Selectivity : Minimizes isomer formation (e.g., 1-methyl-4-hydroxypyrazole) .

-

Scalability : Suitable for technical-scale production due to mild conditions (25–40°C) .

Carbodiimide-Mediated Coupling Reactions

Ambeed’s protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple pyrazole-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride . The reaction proceeds in anhydrous tetrahydrofuran (THF) at 5°C, followed by gradual warming to room temperature. Post-reaction purification via ethyl acetate extraction and sodium sulfate drying yields the product as a colorless oil .

Optimization Insights :

-

Solvent Choice : THF outperforms DMF in reducing side reactions.

-

Stoichiometry : A 1:1 molar ratio of acid to amine ensures minimal residual starting material.

Comparative Analysis of Synthetic Routes

The carbonylation method offers the highest yield and purity, attributed to in-situ intermediate conversion and reduced purification steps. However, the carbodiimide approach provides superior control over stereochemistry, critical for pharmaceutical applications. Cyclocondensation remains cost-effective for large-scale synthesis but requires rigorous temperature control to prevent byproducts .

Challenges and Mitigation Strategies

-

Byproduct Formation : Isomeric impurities during cyclocondensation are mitigated using selective alkylating agents (e.g., dimethyl sulfate) .

-

Moisture Sensitivity : Magnesium-organic bases necessitate anhydrous conditions, achieved via molecular sieves or inert atmospheres .

-

Purification Complexity : Column chromatography is avoided in patent methods through solvent crystallization, enhancing industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is synthesized through various methods, including cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. The compound's molecular formula is C₆H₉N₃O₂, with a molecular weight of approximately 155.15 g/mol. Its structure includes a pyrazole ring, which is significant in drug design due to its ability to interact with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its potential utility in treating inflammatory conditions.

Case Study : In a carrageenan-induced edema model in rats, administration of the compound resulted in a marked reduction in paw swelling compared to control groups, highlighting its therapeutic potential against inflammation.

Anticancer Activity

The compound has demonstrated promising anticancer properties across multiple cancer cell lines. Studies reveal that it can inhibit the growth of lung, breast, and colorectal cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase.

Case Study : In vitro assays on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells showed that treatment with this compound significantly decreased cell viability and induced apoptotic pathways.

Enzyme Inhibition

This compound has been investigated as a selective inhibitor of various enzymes involved in disease processes, particularly mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in inflammatory responses and cancer progression.

Industrial Applications

The compound is also explored for its applications in the development of agrochemicals and pharmaceuticals. Its structural features allow it to serve as a building block for synthesizing more complex molecules that can be utilized in various industrial applications.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Agrochemicals | Development of pesticides and herbicides based on pyrazole derivatives for agricultural use. |

| Pharmaceuticals | Potential use as an anti-inflammatory or anticancer agent in drug formulations. |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Pyrazole carboxamides are a versatile class of compounds with diverse substituents influencing their chemical and biological profiles. Below is a comparative analysis of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide with structurally related derivatives:

Substituent Effects on Physicochemical Properties

Key Observations :

- Chloro and cyano substituents (e.g., compound 3a) increase molecular polarity and melting points compared to the methoxy-methyl derivative .

- Methoxy groups (as in the target compound) balance lipophilicity and hydrogen-bonding capacity, which may improve bioavailability .

Comparison :

- EDCI/HOBt methods (e.g., for 3a–3p ) generally provide higher yields than thionyl chloride routes, likely due to milder reaction conditions .

Hypotheses for the Target Compound :

- The methoxy-methyl group could reduce metabolic degradation compared to nitro or chloro analogs, extending half-life .

- Enhanced solubility from the methoxy group might improve pharmacokinetic profiles.

Structural and Spectral Comparisons

- ¹H-NMR : The target compound’s methoxy group would resonate near δ 3.2–3.5 ppm , distinct from chloro analogs (e.g., 3a ’s aromatic protons at δ 7.4–8.1 ppm ) .

- Mass Spectrometry : The molecular ion peak at m/z 181.2 (target) contrasts with m/z 403.1 for 3a , reflecting differences in halogen and aryl substituents .

Biological Activity

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound features a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms. The presence of the methoxy and methyl groups contributes to its unique chemical reactivity and biological profile.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Anti-inflammatory : The compound has shown significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Anticancer : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents.

- Antibacterial and Antifungal : The compound has been evaluated for its antibacterial and antifungal properties, contributing to its therapeutic potential against infections.

- Antioxidant : It may also exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

The mechanism of action of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites.

- Receptor Modulation : It may modulate cellular receptors, thereby influencing signal transduction pathways that regulate various physiological responses.

- Biochemical Pathways : This compound has been associated with pathways related to apoptosis in cancer cells and modulation of inflammatory mediators.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

- A study demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxicity against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 20 µM to 50 µM .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 20 | Anticancer |

| HepG2 | 30 | Anticancer |

| A549 | 26 | Antitumor |

Case Studies

- Anti-inflammatory Activity : In vivo studies have shown that this compound significantly reduces edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Studies : A series of experiments on pyrazole derivatives revealed that compounds similar to this compound inhibited tumor growth in xenograft models, further supporting its anticancer potential .

Q & A

Q. Optimization Parameters :

- Temperature : Reactions are often conducted at 80–100°C for 6–12 hours.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve yields compared to THF or EtOH .

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) can accelerate cyclization .

Table 1 : Example Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | None | 65 |

| DMSO | 100 | ZnCl₂ | 82 |

| THF | 60 | None | 45 |

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns. The methoxy group typically resonates at δ 3.2–3.5 ppm, while the pyrazole protons appear as singlet(s) between δ 6.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 184.0984) .

- X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX software) resolves bond angles and torsional strain. For example, the dihedral angle between pyrazole and carboxamide groups is ~15° in similar compounds .

Critical Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping peaks .

Advanced: How can density functional theory (DFT) and molecular docking be applied to predict the reactivity and bioactivity of this compound?

Q. Methodological Answer :

- DFT Calculations :

- Molecular Docking :

Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Advanced: How should researchers address contradictions between experimental data (e.g., crystallography) and computational models?

Q. Methodological Answer :

- Scenario : Discrepancy in bond lengths (e.g., C=O bond: 1.21 Å experimentally vs. 1.23 Å computationally).

- Resolution Steps :

- Refinement Checks : Re-analyze SHELXL refinement parameters (e.g., ADPs, restraints) .

- Basis Set Upgrade : Re-run DFT with a larger basis set (e.g., 6-311++G(d,p)) to improve accuracy .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in computations if crystals were grown in aqueous solution .

Case Study : A 0.02 Å deviation in C-N bond lengths was resolved by accounting for crystal packing forces in DFT .

Advanced: What experimental designs are recommended for evaluating the biological activity of this compound?

Q. Methodological Answer :

- In Vitro Assays :

- In Vivo Models :

Q. Data Analysis :

- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced: How can reaction mechanisms (e.g., cyclization steps) be elucidated using kinetic and isotopic labeling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.